![molecular formula C16H12ClF3N4O4 B2759796 3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime CAS No. 338422-88-1](/img/structure/B2759796.png)
3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Oximes in Synthesis and Transformation
Oximes, including derivatives like 3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime, play a crucial role in organic chemistry, particularly in the synthesis and transformation of carbonyl compounds. They serve as versatile intermediates for the purification, characterization, and selective activation of carbonyl groups. The efficient conversion of oximes into their corresponding carbonyl compounds is a significant aspect of synthetic organic chemistry, offering a pathway to regenerate ketones and aldehydes from oximes under mild conditions. This process is vital for various chemical reactions, including the Barton reaction and oxidative or reductive methods, which provide alternatives to classical hydrolytic approaches. Oxidative deoximation methods, particularly involving chromium (VI) species, have been developed to address the challenges associated with the solubility of metallic reagents in organic solvents. Quaternary ammonium salts, such as tetrabutylammonium chromate, have been identified as mild oxidizing agents that facilitate the conversion of unsaturated alcohols to aldehydes without affecting the double bonds, highlighting the importance of oximes in organic transformations (Pourali & Goli, 2006).
Applications in Cycloaddition Reactions
The cycloaddition reaction of oximes, particularly through the intermediate formation of nonstabilized azomethine ylides, is another area of application. This process allows for the diastereoselective synthesis of complex heterocyclic structures, such as 1-benzopyrano[3,4-c]pyrrolidines, from nitro-substituted chromenes. The reaction showcases the utility of oximes in creating compounds with potential biological and pharmacological applications, demonstrating the versatility and importance of oxime derivatives in synthetic chemistry (Korotaev et al., 2013).
Metal Complex Formation and Magnetic Properties
Oximes also find applications in the synthesis of metal complexes with significant magnetic properties. The formation of dinuclear complexes using oxime derivatives as ligands has been reported, showcasing the ability of these compounds to "switch on" single-molecule magnet (SMM) properties. Such complexes, particularly those involving cobalt(III) and dysprosium(III), exhibit unique magnetic behaviors that are of interest for applications in magnetic storage devices, quantum computing, and as models for studying fundamental magnetic interactions. The structure, synthesis, and magnetic properties of these complexes highlight the role of oximes in the development of materials with novel magnetic properties (Polyzou et al., 2017).
Propriétés
IUPAC Name |
(Z)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]imino-N-methoxy-2-nitroprop-1-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O4/c1-27-23-9-12(24(25)26)8-21-11-2-4-13(5-3-11)28-15-14(17)6-10(7-22-15)16(18,19)20/h2-9,23H,1H3/b12-9-,21-8? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOFDBKCNISAHT-XRKVKMDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(/C=NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

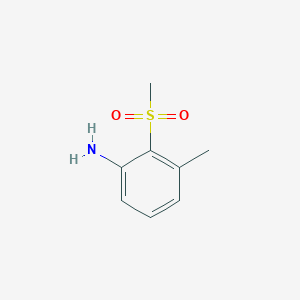
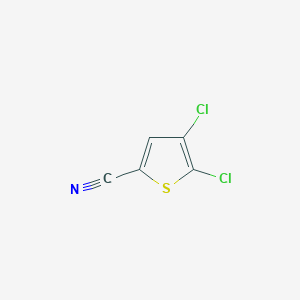
![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydrobromide](/img/structure/B2759718.png)
![5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclopentane] hydrochloride](/img/structure/B2759719.png)
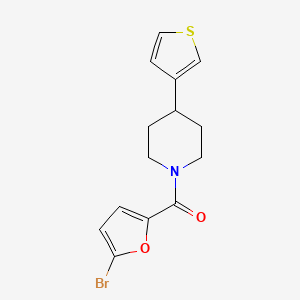
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide](/img/structure/B2759723.png)
![4-[(3-Methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2759726.png)
![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2759727.png)
![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2759728.png)
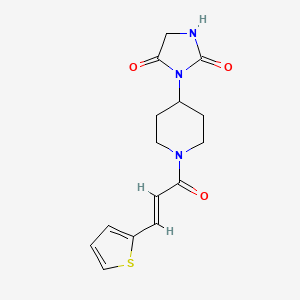
![2-Chloro-N-[(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-yl]acetamide](/img/structure/B2759730.png)
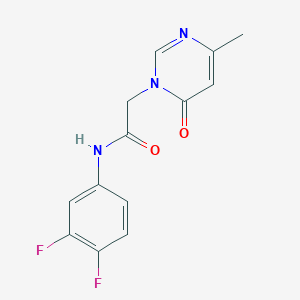
![3-(3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}phenyl)-N,N-dimethylpyrazin-2-amine](/img/structure/B2759733.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2759734.png)